Methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate
Overview
Description
Methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a butyl group at the 2nd position, and a methyl ester group at the 7th position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate brominated butyl derivative.
Cyclization: The 2-aminophenol undergoes cyclization with the brominated butyl derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The ester group at the 7th position can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
Methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds with potential antimicrobial, antifungal, and anticancer activities.
Pharmaceuticals: The compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceutical agents.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the butyl group contribute to its binding affinity and selectivity towards biological receptors. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate: Similar structure but with a methyl group instead of a butyl group at the 2nd position.
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate: Lacks the butyl group at the 2nd position.
Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate: Contains an amino group at the 2nd position instead of a butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
IUPAC Name |
methyl 5-bromo-2-butyl-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-3-4-5-11-15-10-7-8(14)6-9(12(10)18-11)13(16)17-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCKWIASEWQMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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